3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
Description
3-[(2Z)-4-Methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole-derived compound featuring a dihydrothiazole core substituted with a 4-methyl group, a 2-methylphenylimino moiety, and a propan-1-ol side chain. The (2Z) configuration indicates the stereochemistry of the imino group, which is critical for its molecular interactions. The structural confirmation of such compounds typically employs techniques like LCMS, 1H NMR, and X-ray crystallography .
Properties
IUPAC Name |
3-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-6-3-4-7-13(11)15-14-16(8-5-9-17)12(2)10-18-14/h3-4,6-7,10,17H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRATOUUPDHHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of 2-methylphenylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as zinc chloride or aluminum chloride, to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related thiazole and imino-substituted derivatives, emphasizing substituent effects, synthesis, and bioactivity.
Table 1: Structural Comparison of Key Compounds
Key Observations
Structural Variations and Bioactivity: The target compound lacks the immunomodulatory thiazolidinone ring present in ponesimod but shares the 2-methylphenylimino substituent. Ponesimod’s chloro-methoxy and dihydroxypropoxy groups enhance its solubility and target binding, critical for immunomodulation . Ethyl carboxylate derivatives (e.g., compound 7d in ) exhibit cardiotropic activity linked to morpholinethyl and aryl imino groups. The propan-1-ol chain in the target compound may influence pharmacokinetics (e.g., solubility, membrane permeability) compared to ethyl ester analogs.
Synthesis and Characterization: Most thiazole derivatives are synthesized via Hantzsch reactions, as seen in the preparation of compound 7d using ethyl 2-bromo-3-oxobutanoate and thiourea derivatives . LCMS and 1H NMR are standard for purity assessment (>98% in ) and structural validation. For example, the ethyl carboxylate derivative 7d shows distinct δ 2.18 (s, CH3) and δ 2.35 (s, CH3) in 1H NMR .
Antioxidant activity is reported in oxadiazole-thiazole hybrids (e.g., ), but this is contingent on phenolic or hydrogen-donating groups absent in the target compound.
Table 2: Analytical Data Comparison
Biological Activity
The compound 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.38 g/mol. The structure features a thiazole ring linked to a propanol group and an imino moiety, which may contribute to its biological properties.
Synthesis
The synthesis of thiazole derivatives typically involves methods such as Hantzsch thiazole synthesis or condensation reactions involving thioureas and carbonyl compounds. The specific synthesis pathway for this compound can be derived from known methods used for similar thiazole structures.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The compound's structure suggests it may inhibit bacterial growth by targeting essential enzymes or pathways in microbial cells.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| 3-[(2Z)-4-methyl...] | TBD | TBD |
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of Bcl-2 proteins or activation of caspases.
Case Studies
- Antimicrobial Evaluation : A study conducted on thiazole derivatives revealed that certain modifications enhance antimicrobial activity against E. coli and P. aeruginosa. The presence of electron-donating groups on the phenyl ring was found to increase potency.
- Cytotoxicity Tests : In a study assessing the cytotoxic effects of thiazole derivatives on A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, some derivatives displayed significant selectivity and lower IC50 values compared to standard chemotherapeutics like doxorubicin.
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : Thiazoles may activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
